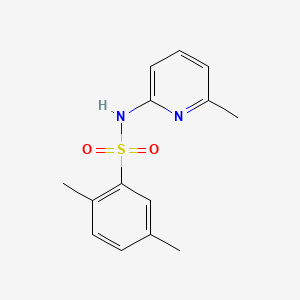
2,5-dimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide, also known as DMP 323, is a chemical compound that has been widely used in scientific research. It is a sulfonamide-based inhibitor that has been shown to have potential therapeutic applications in various diseases.
Mechanism of Action
2,5-dimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide 323 acts as a competitive inhibitor of MMPs by binding to the active site of the enzyme. It prevents the enzyme from cleaving its substrate, thereby inhibiting its activity. The inhibition of MMPs by 2,5-dimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide 323 has been shown to reduce tumor growth and metastasis in animal models.
Biochemical and Physiological Effects
2,5-dimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide 323 has been shown to have both biochemical and physiological effects. Biochemically, it inhibits the activity of MMPs and other enzymes involved in disease progression. Physiologically, it has been shown to reduce tumor growth and metastasis in animal models. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of 2,5-dimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide 323 is its specificity for MMPs. It has been shown to be a potent inhibitor of MMPs with minimal effects on other enzymes. This makes it an ideal tool for studying the role of MMPs in disease progression. However, one of the limitations of 2,5-dimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide 323 is its poor solubility in aqueous solutions, which can limit its use in certain experiments.
Future Directions
There are several future directions for the use of 2,5-dimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide 323 in scientific research. One direction is the development of more potent and selective inhibitors of MMPs. Another direction is the investigation of the role of MMPs in other diseases such as cardiovascular disease and neurodegenerative diseases. Additionally, the use of 2,5-dimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide 323 in combination with other therapies such as chemotherapy and radiation therapy should be explored to determine its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 2,5-dimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide 323 involves the reaction of 2,5-dimethylbenzenesulfonyl chloride with 6-methylpyridin-2-amine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields 2,5-dimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide 323 as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
2,5-dimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide 323 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the activity of certain enzymes that are involved in the progression of these diseases. For example, 2,5-dimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide 323 has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins and play a critical role in cancer invasion and metastasis.
properties
IUPAC Name |
2,5-dimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-10-7-8-11(2)13(9-10)19(17,18)16-14-6-4-5-12(3)15-14/h4-9H,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPRIGFRFIOJZJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-N-(6-methylpyridin-2-yl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dimethoxyphenyl)-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2941370.png)
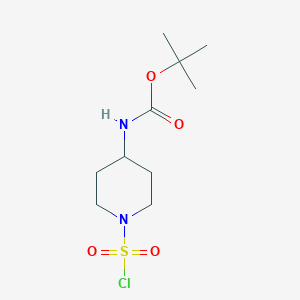
![3,5-dinitro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2941374.png)
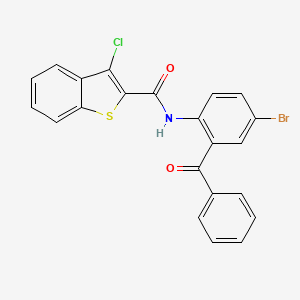

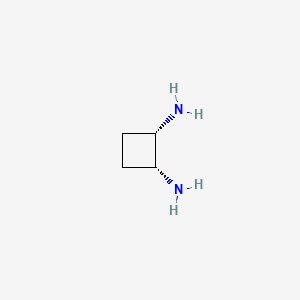
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dimethoxybenzamide](/img/structure/B2941383.png)
![N-[[4-(2,5-dimethylphenyl)-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide](/img/structure/B2941384.png)
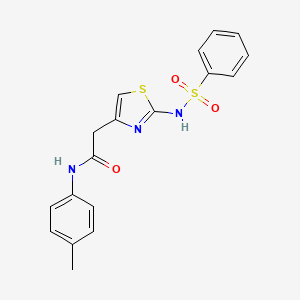
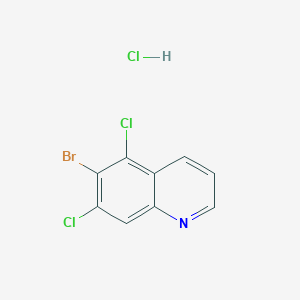
![3-benzyl-8-(2-methoxyphenyl)-1-methyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/no-structure.png)
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-cyclopentylacetamide](/img/structure/B2941390.png)
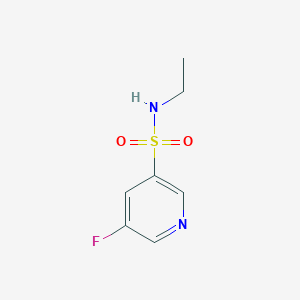
![N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2941392.png)